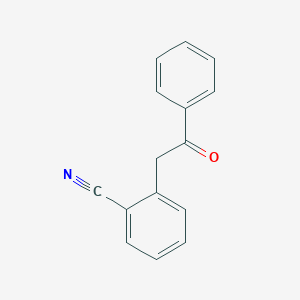

2-(2-Cyanophenyl)acetophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Cyanophenyl)acetophenone (2-CPA) is a synthetic compound derived from acetophenone, a naturally occurring aromatic ketone. It is a relatively new compound, first synthesized in the late 1990s, and has been used in a variety of scientific research applications.

Wissenschaftliche Forschungsanwendungen

Isolation and Purification in Medicinal Plants

2-(2-Cyanophenyl)acetophenone derivatives have been studied for their isolation and purification from medicinal plants, like in the case of the Chinese medicinal plant Cynanchum bungei Decne. Various acetophenones have been isolated using high-speed counter-current chromatography, highlighting their potential medicinal value and chemical significance (Liu et al., 2008).

Catalysis and Chemical Transformations

In the field of catalysis, derivatives of acetophenones like this compound are employed. For instance, Ruthenium(II) complexes using structurally similar ligands have been synthesized for the asymmetric transfer hydrogenation of acetophenones (Gao, Ikariya, & Noyori, 1996). Similarly, Ru-catalyzed hydrogen transfer in the presence of certain ligands and solvents is used for microwave-assisted transfer hydrogenation of ketones, which includes acetophenone derivatives (Marimuthu & Friedrich, 2012).

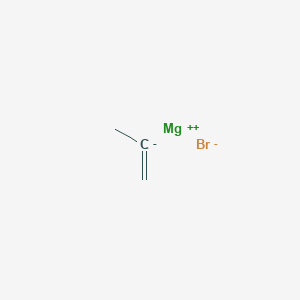

Synthesis and Characterization in Organometallic Chemistry

Research in organometallic chemistry involves the synthesis and characterization of compounds containing this compound. For example, studies have been conducted on the synthesis and decomposition of 2-aryl-2-hydroxyethylcobaloximes, which include derivatives of acetophenone (Brown et al., 1986).

Chemical Reactions in Organic Chemistry

In organic chemistry, acetophenone derivatives are used in various chemical reactions. For instance, the condensation reactions of acetophenone with different compounds have been studied in water, showcasing their reactivity and potential applications in organic synthesis (Fringuelli et al., 1994).

Antitumor Activity in Medicinal Chemistry

Some studies have focused on the synthesis of novel derivatives of this compound for their potential antitumor activity. This includes research on hydrazide, dihydropyridine, chromene, and benzochromene derivatives (Ghorab & Alsaid, 2012).

Reductive Transformations in Organometallics

The catalytic reduction of acetophenone derivatives in certain solvents by organometallic complexes has been a subject of study, exploring the mechanistic aspects and potential applications in catalysis (Kuo, Finigan, & Tadros, 2003).

Wirkmechanismus

Target of Action

Similar acetophenone derivatives have been found to exhibit antifungal properties , suggesting that the compound may interact with targets within fungal organisms.

Biochemical Pathways

Given the antifungal properties of similar acetophenone derivatives , it is plausible that the compound may interfere with essential biochemical pathways in fungi, such as those involved in cell wall synthesis or energy metabolism.

Result of Action

Based on the antifungal properties of similar acetophenone derivatives , it can be inferred that the compound may lead to changes in cell membrane permeability and hyphal growth, ultimately causing cell death in fungi.

Biochemische Analyse

Biochemical Properties

Acetophenones, a group of compounds to which 2-(2-Cyanophenyl)acetophenone belongs, are known to interact with various enzymes, proteins, and other biomolecules . For instance, acetophenones have been used in the synthesis of many heterocyclic compounds

Cellular Effects

Acetophenones have been reported to exhibit various biological activities, including cytotoxicity, antimicrobial, antimalarial, antioxidant, and antityrosinase activities

Molecular Mechanism

Acetophenones have been reported to undergo various chemical reactions, including asymmetric reduction

Temporal Effects in Laboratory Settings

Acetophenones have been used in various chemical reactions, suggesting that they may have stability and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of drugs can vary with dosage

Metabolic Pathways

Acetophenones are known to be involved in various metabolic reactions

Transport and Distribution

The transport and distribution of drugs within cells and tissues are known to involve various transporters and binding proteins

Subcellular Localization

The subcellular localization of drugs can affect their activity and function

Eigenschaften

IUPAC Name |

2-phenacylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c16-11-14-9-5-4-8-13(14)10-15(17)12-6-2-1-3-7-12/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWAMTWLDTZJDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90295226 |

Source

|

| Record name | 2-(2-Oxo-2-phenylethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10517-64-3 |

Source

|

| Record name | 10517-64-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Oxo-2-phenylethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[acridine-9(10H),1'-cyclohexane]](/img/structure/B77315.png)

![Trisodium 4-hydroxy-5-[[5-sulphonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulphonate](/img/structure/B77316.png)

![5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B77323.png)